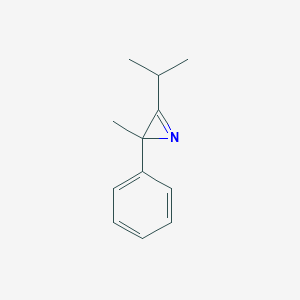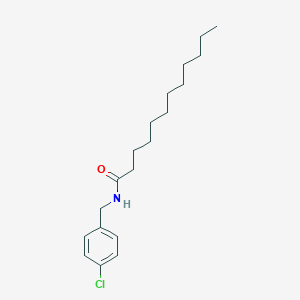
N-(8-Hydroxyoctyl)phthalimide
Overview
Description
Synthesis Analysis
The synthesis of N-hydroxyphthalimide, a related compound, involves the reaction of hydroxylamine hydrochloride with phthalic anhydride in various reaction medium systems, such as liquid and solid mediums. The process is characterized by simple procedures of preparation and separation, yielding high product purity and efficiency. This synthesis approach reflects the general methodology that could be applied to the synthesis of N-(8-Hydroxyoctyl)phthalimide, emphasizing the importance of reaction conditions and medium in achieving high yields and purity (Li Jin, 2015).
Molecular Structure Analysis
The molecular structure and properties of N-Hydroxyphthalimide (NHPI) have been extensively studied, providing insights into its thermochemical properties, internal rotor potential, and bond dissociation energies. These studies utilize quantum chemical methods to calculate molecular geometries, vibrational frequencies, and other relevant properties. The analysis of NHPI's structure offers a foundation for understanding the structural aspects of N-(8-Hydroxyoctyl)phthalimide, highlighting the impact of the hydroxyoctyl group on the molecule's properties and reactivity (G. Silva & J. Bozzelli, 2007).
Chemical Reactions and Properties
Phthalimides undergo various chemical reactions, including base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, indicating their versatile reactivity. These reactions are pivotal in modifying phthalimide compounds and synthesizing various derivatives, including N-(8-Hydroxyoctyl)phthalimide. The reaction pathways and mechanisms involved in these transformations are critical for understanding the chemical behavior of phthalimides and their derivatives (A. Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of phthalimides, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. For instance, the solubility and intrinsic viscosity of phthalimide derivatives can be analyzed to understand the impact of different substituents on these properties. Such analyses are essential for the application of phthalimides in various fields, including material science and polymer chemistry. The specific physical properties of N-(8-Hydroxyoctyl)phthalimide would depend on the characteristics imparted by the hydroxyoctyl group (R. Jayakumar et al., 2000).
Chemical Properties Analysis
The chemical properties of phthalimides, such as reactivity towards various reagents and conditions, are pivotal for their utility in organic synthesis. For example, the reaction of N-(mesyloxy)phthalimides with secondary amines demonstrates the potential for creating a wide range of derivatives through one-pot reactions. This versatility is crucial for the synthesis and application of N-(8-Hydroxyoctyl)phthalimide in specific chemical contexts (M. Guetschow, 1999).
Scientific Research Applications
Chemical Reactions : It is used in base-catalyzed Lossen rearrangement with amines and amino acids, and isomerization followed by Beckmann rearrangement to produce 4-aryl-1H-2,3-diazaphospholes (Fahmy et al., 1977). Additionally, it can undergo ammonolysis, aminolysis, pyrolysis, and hydrazinolysis (Fahmy, Aly, & Orabi, 1978).
Amine and Peptide Chemistry : This compound finds applications in amine and peptide chemistry, peptidase activity investigations, and as a thiol probe (Parrick & Ragunathan, 1993).
Pesticide Synthesis : It's useful in the synthesis of pesticides through polymer-supported reactions, providing mild reaction conditions and easy work-up (Pawar et al., 2002).
Cancer Research : It has potential as an imaging and/or therapeutic agent for cancer, due to high radiolabeling yield, stability, and tumor uptake (Motaleb et al., 2015).
Particle Stabilization : It can be used for sterically stabilizing negatively charged particles like clays (Mongondry et al., 2003).
Histone Deacetylase Inhibitors : It's a structural component in the design of histone deacetylase inhibitors (Shinji et al., 2005).
Organic Synthesis : N-(trifluoromethylthio)phthalimide, a related compound, is used in organic synthesis, pharmaceutical, and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
Phosphorylated Compound Reactions : It leads to diethylphosphono-substituted polyheterocycles or vinyles in reactions with phosphorylated compounds (Guervenou et al., 2000).
Cellulose Fiber Oxidation : NHPI (N-hydroxyphthalimide) facilitates the oxidation of cellulose fibers without sodium bromide, addressing environmental and corrosion concerns (Coseri & Biliuță, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(8-hydroxyoctyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDXDFOXVNNMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619417 | |
| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Hydroxyoctyl)phthalimide | |
CAS RN |
105264-63-9 | |
| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



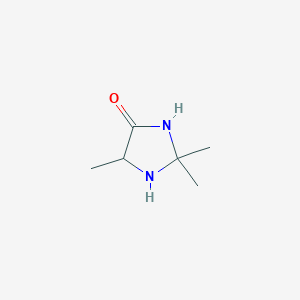





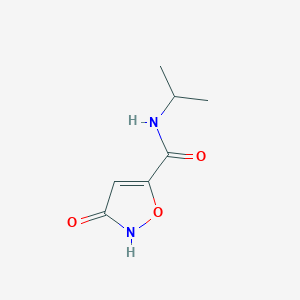

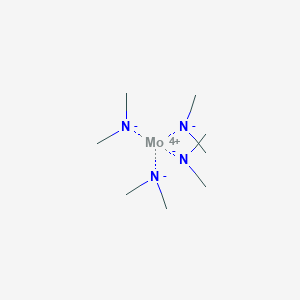
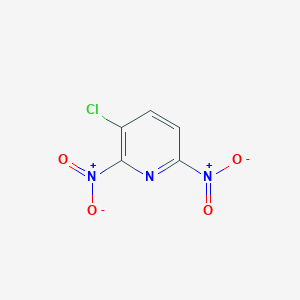
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
